An In-depth Technical Guide to the Chemical Structure of Epigalantamine
An In-depth Technical Guide to the Chemical Structure of Epigalantamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Epigalantamine. Epigalantamine is a stereoisomer of Galantamine, a well-known drug used for the treatment of mild to moderate Alzheimer's disease.[1][2] As an epimer and a potential impurity or metabolite of Galantamine, understanding the distinct structural and chemical characteristics of Epigalantamine is crucial for drug development, quality control, and pharmacological research.[3][4]
Chemical Identity and Structure
Epigalantamine is a tetracyclic alkaloid belonging to the 6H-benzofuro[3a,3,2-ef][5]benzazepine class. Its core structure consists of a fused ring system containing an aromatic ring, a dihydrofuran ring, a cyclohexene ring, and a hydroazepine ring.
The key structural feature that distinguishes Epigalantamine from its diastereomer, Galantamine, is the stereochemistry at the C-6 hydroxyl group. In Epigalantamine, this hydroxyl group is in an axial position, whereas in Galantamine it is in an equatorial position. This difference in stereochemistry can significantly impact its biological activity and physical properties.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef]benzazepin-6-ol |
| CAS Number | 1668-85-5 |
| Molecular Formula | C₁₇H₂₁NO₃ |
| Molecular Weight | 287.35 g/mol |
| Canonical SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
| Isomeric SMILES | CN1CC[C@@]23C=C--INVALID-LINK--O |
| InChI | InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1 |
| InChIKey | ASUTZQLVASHGKV-IFIJOSMWSA-N |
Physicochemical Properties
The physical and chemical properties of Epigalantamine are summarized in the table below. These properties are essential for its handling, formulation, and analytical method development.
| Property | Value | Reference |
| Appearance | White to Off-White Solid | |
| Melting Point | 188-190 °C | |
| Boiling Point (Predicted) | 439.3 ± 45.0 °C | |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | |
| pKa (Predicted) | 13.93 ± 0.20 | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Storage Conditions | -20°C Freezer |
Spectroscopic Data Overview
Structural elucidation and confirmation of Epigalantamine rely on various spectroscopic techniques. While raw spectral data is beyond the scope of this document, this section outlines the expected characteristics from key analytical methods.
Mass Spectrometry (MS):
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Expected Molecular Ion: [M+H]⁺ at m/z 288.15.
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Fragmentation Pattern: The fragmentation is typically dominated by cleavages within the azepine ring. The relative intensities of fragment ions can be used to distinguish between Galantamine and Epigalantamine. Common fragment ions for the Galantamine class include transitions like m/z 288.1 → 213.1.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR and ¹³C NMR are critical for confirming the stereochemistry. The chemical shifts and coupling constants of the protons on the C-ring and adjacent atoms will differ significantly between Epigalantamine and Galantamine due to the different orientation of the C-6 hydroxyl group.
Infrared (IR) Spectroscopy:
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Key Functional Group Absorptions: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch (hydroxyl group), C-H stretches (aromatic and aliphatic), C=C stretch (aromatic ring), and C-O stretches (ether and alcohol). The fingerprint region (below 1500 cm⁻¹) would be unique to the molecule and useful for comparison against a reference standard.
Synthesis and Natural Occurrence
Epigalantamine is often formed as a byproduct during the synthesis of Galantamine. The total synthesis of these molecules is complex due to the strained tetracyclic framework and the three stereocenters.
A common synthetic strategy involves the biomimetic intramolecular oxidative phenol coupling of a norbelladine precursor. The resulting ketone, narwedine, is then reduced. The stereoselectivity of this reduction step is critical; reduction with reagents like L-selectride can favor the formation of Galantamine, while other conditions might lead to a mixture of Galantamine and Epigalantamine.
Caption: Simplified overview of a common synthetic route.
Epigalantamine has also been identified as a natural alkaloid in various plants of the Amaryllidaceae family, such as Narcissus and Lycoris species.
Mechanism of Action and Biological Significance
Epigalantamine is known to be a selective acetylcholinesterase (AChE) inhibitor, with a reported EC50 of 45.7 μM. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Epigalantamine can increase the levels of acetylcholine in the brain, a mechanism shared with many drugs used to treat Alzheimer's disease.
Its biological activity is closely related to that of Galantamine, which has a unique dual mechanism of action:
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Competitive, reversible inhibition of AChE.
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Allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This modulation enhances the response of these receptors to acetylcholine, further boosting cholinergic neurotransmission.
While Epigalantamine is confirmed as an AChE inhibitor, its activity as an allosteric modulator of nAChRs is less characterized. The difference in stereochemistry could potentially alter its binding affinity and efficacy at these receptors compared to Galantamine. Further research is needed to fully elucidate its pharmacological profile.
Below is a diagram illustrating the established signaling pathway for Galantamine, which serves as a model for understanding the potential actions of Epigalantamine.
Caption: Dual mechanism of action for the Galantamine class of compounds.
Experimental Protocols
Protocol: Quantification of Epigalantamine in Rat Plasma by LC-MS/MS
This protocol provides a representative method for the sensitive quantification of Epigalantamine in a biological matrix, adapted from methodologies used for Galantamine.
1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Epigalantamine in rat plasma.
2. Materials and Reagents:
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Epigalantamine reference standard
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Internal Standard (IS), e.g., Phenacetin or a stable isotope-labeled Epigalantamine
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Acetonitrile (HPLC or LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Rat plasma (K₂EDTA as anticoagulant)
3. Instrumentation:
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HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Analytical column: C18 column (e.g., Atlantis dC18, 50 x 2.1 mm, 5 µm).
4. Preparation of Standards and Samples:
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Stock Solutions: Prepare 1 mg/mL stock solutions of Epigalantamine and the IS in methanol.
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Working Solutions: Prepare serial dilutions of the Epigalantamine stock solution to create calibration standards (e.g., ranging from 0.1 ng/mL to 500 ng/mL). Prepare a working solution of the IS.
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Sample Preparation (Liquid-Liquid Extraction):
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Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
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Add 10 µL of the IS working solution.
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Add 150 µL of acetonitrile.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to an HPLC vial for analysis.
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5. LC-MS/MS Conditions:
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Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
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Flow Rate: 0.5 mL/min.
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Gradient: Isocratic or a shallow gradient depending on chromatographic needs.
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Injection Volume: 5 µL.
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Ionization Mode: ESI Positive.
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MS/MS Transitions (MRM):
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Epigalantamine: Q1: 288.2 m/z → Q3: 213.1 m/z (example transition)
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IS (Phenacetin): Q1: 180.1 m/z → Q3: 110.1 m/z (example transition)
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Note: Collision energy and other MS parameters must be optimized for the specific instrument.
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6. Data Analysis:
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Quantify Epigalantamine by calculating the peak area ratio of the analyte to the IS.
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
